molecular formula C4H9NO2 B1674602 gamma-Aminobutyric acid CAS No. 56-12-2

gamma-Aminobutyric acid

Cat. No. B1674602
CAS RN: 56-12-2
M. Wt: 103.12 g/mol
InChI Key: BTCSSZJGUNDROE-UHFFFAOYSA-N
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Description

Gamma-Aminobutyric acid (GABA) is a neurotransmitter, a chemical messenger in your brain. It slows down your brain by blocking specific signals in your central nervous system (your brain and spinal cord). GABA is known for producing a calming effect . It’s thought to play a major role in controlling nerve cell hyperactivity associated with anxiety, stress, and fear .


Synthesis Analysis

GABA is produced through irreversible α-decarboxylation of glutamate by the enzyme glutamate decarboxylase (GAD) with glutamic acid (Glu) as the substrate . GABA accumulation is mainly affected by environmental factors such as temperature, humidity, and oxygen content .


Molecular Structure Analysis

GABA, also known as 4-aminobutyric acid, is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms. Its empirical formula is C4H9O2N and the molecular mass is 103.12 g/mol .


Chemical Reactions Analysis

GABA is involved in the regulation of growth, development, stress response, and other important activities in the life circle of plants . It is synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as the substrate .


Physical And Chemical Properties Analysis

GABA appears as a white microcrystalline powder. It has a density of 1.11 g/mL, a melting point of 203.7 °C, and a boiling point of 247.9 °C. It is soluble in water (130 g/100 ml). The acidity (pKa) is 4.031 for the carboxyl group and 10.556 for the amino group .

Scientific Research Applications

GABA in Plant Biology

Research on GABA in plants suggests it plays a significant role in regulating plant responses to environmental stresses. It acts as a metabolite or signaling molecule, influencing plant adaptation to biotic and abiotic stresses, including salinity, drought, temperature extremes, and heavy metals. GABA's integration into plant growth, development, and stress adaptation mechanisms highlights its potential as a target for enhancing crop resilience and productivity (Seifikalhor et al., 2019).

GABA in Neurology and Psychiatry

The role of GABA in mood disorders, such as anxiety and depression, has been extensively studied. GABAergic dysfunction is associated with mood disorders, indicating that GABA and its receptors might be potential targets for therapeutic interventions. The evidence suggests that alterations in GABAergic neurotransmission could contribute to the pathology of mood disorders, offering avenues for the development of GABA-modulating treatments (Kalueff & Nutt, 2007; Brambilla et al., 2003).

GABA in Neurodevelopment and Injury

GABA's involvement in brain development and injury is another area of significant research interest. It is crucial for maintaining the excitation/inhibition balance in the central nervous system, with implications for neurodevelopmental disorders and recovery after brain injury. Understanding GABAergic system alterations in these contexts could inform therapeutic strategies for conditions like schizophrenia, ischemia, and traumatic brain injury (Ramamoorthi & Lin, 2011; Wu & Sun, 2015).

GABA in Microbial Bioprocesses

The production of GABA through microbial bioprocesses has garnered attention due to its importance as a neurotransmitter and its potential applications in food and pharmaceuticals. Research into GABA-producing microbial strains and optimized bioprocesses for its production could meet the growing demand for GABA in various applications. Lactic acid bacteria and certain fungi species have been identified as effective GABA producers, opening up opportunities for developing functional foods and pharmaceutical products (Dahiya et al., 2021).

Safety And Hazards

GABA may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract . It’s best to play it safe and not use GABA if you are pregnant or breastfeeding . Use with caution if taking with blood pressure medications .

Future Directions

GABA has become a popular dietary supplement and has promising application in the food industry . More research is needed to understand the role of natural and/or biosynthetic oral GABA intake on stress and sleep . This review sheds light on developing GABA-enriched plant varieties and food products, and provides insights for efficient production of GABA through synthetic biology approaches .

properties

IUPAC Name

4-aminobutanoic acid
Source PubChem
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InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)
Source PubChem
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InChI Key

BTCSSZJGUNDROE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

53504-43-1, Array
Record name Butanoic acid, 4-amino-, homopolymer
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Record name Gamma-aminobutyric acid [JAN]
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DSSTOX Substance ID

DTXSID6035106
Record name 4-Aminobutanoic acid
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Molecular Weight

103.12 g/mol
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Physical Description

Solid, White, powdery solid; Savoury, meat-like aroma
Record name gamma-Aminobutyric acid
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Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol)
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Product Name

Gamma-Aminobutyric Acid

CAS RN

56-12-2
Record name γ-Aminobutyric acid
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Melting Point

203 °C
Record name gamma-Aminobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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